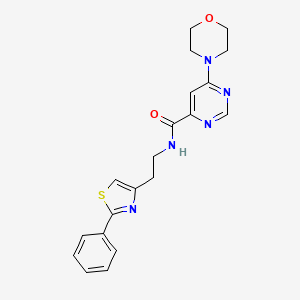
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C25H28FN5O3 and its molecular weight is 465.529. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiotracer Synthesis for Brain Imaging
The compound has been utilized in the synthesis of radiotracers for brain imaging. For instance, Katoch-Rouse and Horti (2003) demonstrated its application in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Molecular Interaction Studies
Shim et al. (2002) researched the molecular interaction of similar compounds with the CB1 cannabinoid receptor. They conducted conformational analysis and developed pharmacophore models for CB1 receptor ligands, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization for Pharmacological Research
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives of this compound as potential PET radioligands for imaging dopamine D3 receptors. This indicates its relevance in synthesizing radioligands for different neurological receptors (Gao et al., 2008).
Cytotoxicity and Anticancer Research
Hassan et al. (2014) investigated synthesized derivatives of this compound for their cytotoxic activity against cancer cells, highlighting its potential application in anticancer research (Hassan, Hafez, & Osman, 2014).
Propiedades
IUPAC Name |
4-[[[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5O3/c1-30-22(15-21(29-30)18-7-9-19(26)10-8-18)24(32)27-16-17-11-13-31(14-12-17)25(33)28-20-5-3-4-6-23(20)34-2/h3-10,15,17H,11-14,16H2,1-2H3,(H,27,32)(H,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBPEKNONZHSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2418619.png)
![3-isonicotinoyl-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2418620.png)


![3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2418626.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)



![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)


